(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine

FAP inhibitor selectivity DPP-IV off-target Serine protease profiling

(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine, commonly designated UAMC-1110 or SP-13786, is a small-molecule inhibitor belonging to the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold class. It selectively targets fibroblast activation protein (FAP) with low nanomolar potency (IC50 values ranging from 0.43 nM to 3.25 nM depending on the assay system) and demonstrates >23,000-fold selectivity against the closely related serine protease dipeptidyl peptidase IV (DPP-IV; IC50 >10 µM).

Molecular Formula C17H14F2N4O2
Molecular Weight 344.31 g/mol
Cat. No. B12460671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine
Molecular FormulaC17H14F2N4O2
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N
InChIInChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)
InChIKeyPUOOCZVRHBHJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine (UAMC-1110): A Highly Selective Fibroblast Activation Protein Inhibitor


(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine, commonly designated UAMC-1110 or SP-13786, is a small-molecule inhibitor belonging to the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold class [1]. It selectively targets fibroblast activation protein (FAP) with low nanomolar potency (IC50 values ranging from 0.43 nM to 3.25 nM depending on the assay system) and demonstrates >23,000-fold selectivity against the closely related serine protease dipeptidyl peptidase IV (DPP-IV; IC50 >10 µM) [2]. The compound incorporates a 4,4-difluoro substitution on the cyanopyrrolidine warhead, a structural feature critical for enhanced FAP binding affinity and selectivity [3]. UAMC-1110 serves as the core pharmacophore for several clinically evaluated FAP-targeted radiopharmaceutical tracers, including FAPI-04 and FAPI-46 [4].

Why Generic Substitution of FAP Inhibitors Is Scientifically Invalid for (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine-Based Research


Compounds within the N-acyl-glycyl-2-cyanopyrrolidine class exhibit profoundly divergent selectivity profiles against the prolyl oligopeptidase family members DPP-IV, DPP-II, DPP-8/9, and PREP [1]. The 4,4-difluoro substitution on the pyrrolidine ring of UAMC-1110 is not a generic structural embellishment; it specifically enhances FAP binding affinity by optimizing the P1 pocket interaction and contributes to the compound's >23,000-fold selectivity index over DPP-IV [2]. Replacing UAMC-1110 with a non-difluoro congener (e.g., the parent N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) lacking fluorine atoms) would sacrifice both potency and selectivity, while substituting it with a non-selective FAP/DPP-IV dual inhibitor such as talabostat reintroduces the off-target DPP-IV activity that led to clinical safety concerns [3]. Even structurally related quinoline-based FAPIs like FAPI-04 and FAPI-46, which are derived from UAMC-1110, incorporate DOTA chelators and linker modifications that alter their pharmacokinetic and tumor-targeting profiles, making them distinct chemical entities rather than interchangeable analogs [4]. The quantitative evidence in Section 3 demonstrates why UAMC-1110 cannot be substituted without measurable loss in key performance parameters.

Quantitative Evidence Guide: Measurable Differentiation of (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine from Closest Comparators


Selectivity Index Against DPP-IV: UAMC-1110 Delivers >23,000-Fold Discrimination Compared to Talabostat

UAMC-1110 exhibits an IC50 greater than 10 µM against recombinant human DPP-IV, while inhibiting FAP with an IC50 of 0.43 nM, yielding a calculated selectivity index (SI = IC50_DPP-IV / IC50_FAP) exceeding 23,000 [1]. In marked contrast, the boronic acid-based FAP inhibitor talabostat (Val-boroPro, PT-100) is a potent dual inhibitor of both FAP and DPP-IV with a reported Ki of approximately 0.18 nM for DPP-IV, resulting in an SI approaching 1 [2]. This three-orders-of-magnitude difference in selectivity means that at concentrations required for complete FAP engagement, talabostat would simultaneously inhibit DPP-IV, potentially leading to the off-target toxicities that contributed to its clinical withdrawal, whereas UAMC-1110 spares DPP-IV activity.

FAP inhibitor selectivity DPP-IV off-target Serine protease profiling

In Vivo Tumor Uptake: [68Ga]Ga-CY03 Derived from UAMC-1110 Achieves 3.2–4.1 Fold Higher Uptake than [68Ga]Ga-FAPI-04 in U87MG Xenografts

A head-to-head in vivo imaging study compared the UAMC-1110-derived radiotracer [68Ga]Ga-CY03 with the clinically used [68Ga]Ga-FAPI-04 in BALB/c nude mice bearing U87MG (FAP-expressing) tumor xenografts [1]. At 1 hour post-injection, [68Ga]Ga-CY03 demonstrated tumor uptake of 10.30 ± 0.63 %ID/g compared to 3.24 ± 0.53 %ID/g for [68Ga]Ga-FAPI-04—a 3.2-fold increase. At 2 hours post-injection, the advantage widened to 4.1-fold (9.28 ± 1.60 %ID/g versus 2.25 ± 0.33 %ID/g). Additionally, [68Ga]Ga-CY03 showed superior tumor-to-blood ratios (7.62 ± 0.44 vs 2.38 ± 0.47) and tumor-to-kidney ratios (2.59 ± 0.27 vs 0.98 ± 0.19) compared to [68Ga]Ga-FAPI-04.

FAP-targeted PET imaging Tumor uptake Radiopharmaceutical comparison

Pharmacokinetic Profile: UAMC-1110 Demonstrates High Oral Bioavailability and Sustained Plasma Half-Life in Murine Models

Comprehensive pharmacokinetic evaluation of UAMC-1110 in mice demonstrated high oral bioavailability and substantial plasma half-life, enabling selective and complete FAP inhibition in vivo following oral administration [1]. The parent study characterized plasma stability, microsomal stability, and log D values for representative (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors, finding them to be highly satisfactory [2]. These favorable drug-like properties contrast with peptide-based FAP inhibitors such as FAP-2286, which lack oral bioavailability and require parenteral administration as radionuclide conjugates [3].

Oral bioavailability Plasma half-life Pharmacokinetic profiling

Structural Determinant of Affinity: 4,4-Difluoro Substitution on the Cyanopyrrolidine Ring Enhances FAP Binding Compared to Non-Fluorinated Analogs

Systematic SAR studies established that difluoro substitution at the 4-position of the 2-cyanopyrrolidine ring significantly improves FAP binding affinity [1]. The (4-quinolinoyl)glycyl-(4,4-difluoro-2-cyanopyrrolidine) motif was identified as the optimized pharmacophore for FAP targeting, with the difluoro moiety enhancing the interaction within the enzyme's S1 pocket [2]. Substitution of glycine with other amino acids or removal of the fluorine atoms decreased binding affinity, confirming that the 4,4-difluoro-2-cyanopyrrolidine warhead is not an interchangeable component but a structural requirement for maximal potency [1]. In the broader context of the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) series, compounds lacking fluorine substitution at the 4-position (e.g., the parent scaffold) display substantially reduced FAP inhibitory activity [3].

Structure-activity relationship Fluorine substitution FAP binding affinity

High-Impact Application Scenarios for (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine (UAMC-1110)


FAP-Targeted PET Tracer Development Requiring Superior Tumor Uptake

Research groups developing next-generation FAP-targeted PET imaging agents should select UAMC-1110 as their core pharmacophore based on the demonstrated 3.2–4.1 fold higher tumor uptake of UAMC-1110-derived [68Ga]Ga-CY03 compared to the clinical standard [68Ga]Ga-FAPI-04 in U87MG xenografts [1]. The enhanced tumor-to-blood and tumor-to-kidney ratios provide higher imaging contrast, making UAMC-1110 the preferred starting scaffold for novel radiotracer design where diagnostic sensitivity is paramount.

Preclinical Pharmacological Studies Requiring Selective FAP Inhibition Without DPP-IV Cross-Reactivity

For in vivo pharmacological investigations aimed at isolating the biological role of FAP from that of DPP-IV, UAMC-1110 is the appropriate chemical probe. Its >23,000-fold selectivity index over DPP-IV ensures that observed phenotypic effects can be attributed specifically to FAP inhibition, unlike non-selective inhibitors such as talabostat [2]. This specificity is critical for target validation studies in oncology and fibrotic disease models.

Oral Dosing Regimens for Chronic FAP Inhibition in Murine Disease Models

UAMC-1110 is suitable for chronic oral dosing protocols in preclinical murine models of FAP-dependent pathologies (e.g., tumor stromagenesis, liver fibrosis, arthritis) due to its demonstrated high oral bioavailability and sustained plasma half-life [3]. This route of administration is not feasible with injectable peptide-based FAP inhibitors such as FAP-2286, positioning UAMC-1110 as the compound of choice for long-term pharmacological intervention studies.

Core Pharmacophore for Radiotheranostic Agent Development

The (4-quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine scaffold serves as the validated pharmacophore for multiple theranostic radiopharmaceuticals including FAPI-02, FAPI-04, and FAPI-46 [4]. Procurement of UAMC-1110 enables research groups to conjugate the inhibitor with DOTA, NODAGA, or other chelators for radiolabeling with diagnostic (68Ga, 18F) or therapeutic (177Lu, 225Ac) radionuclides, building upon a well-characterized structure-activity relationship that guides linker attachment without compromising FAP affinity.

Quote Request

Request a Quote for (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.